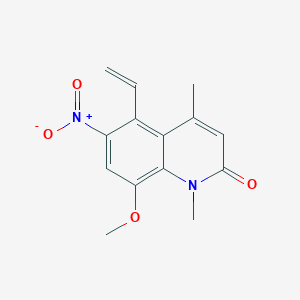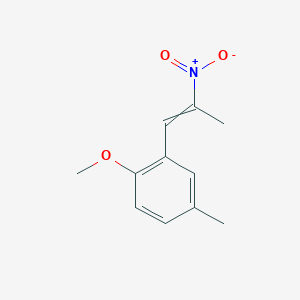![molecular formula C16H23BrOSi B14186637 ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane CAS No. 917837-21-9](/img/structure/B14186637.png)
({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a cyclohexene ring, which is further connected to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the following steps:
Formation of the Bromophenyl Group: The initial step involves the bromination of a phenyl group to introduce the bromine atom.
Cyclohexene Ring Formation: The bromophenyl group is then reacted with a suitable cyclohexene precursor under specific conditions to form the cyclohexene ring.
Attachment of the Trimethylsilane Group:
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes:
Reactor Setup: Using reactors equipped with temperature and pressure control systems.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include ketones or alcohols.
Reduction: Products may include dehalogenated compounds or reduced functional groups.
Substitution: Products may include compounds with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical reactions, while the trimethylsilane group can influence the compound’s reactivity and stability. The cyclohexene ring provides structural rigidity and can affect the compound’s overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **({6-[(2-Chlorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
- **({6-[(2-Fluorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
- **({6-[(2-Iodophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen atoms. The bromine atom’s size and electronegativity can lead to distinct chemical behaviors and applications.
Propriétés
Numéro CAS |
917837-21-9 |
|---|---|
Formule moléculaire |
C16H23BrOSi |
Poids moléculaire |
339.34 g/mol |
Nom IUPAC |
[6-[(2-bromophenyl)methyl]cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H23BrOSi/c1-19(2,3)18-16-11-7-5-9-14(16)12-13-8-4-6-10-15(13)17/h4,6,8,10-11,14H,5,7,9,12H2,1-3H3 |
Clé InChI |
COAVISXLEKMAAQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCCCC1CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)

![N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide](/img/structure/B14186560.png)
![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)


![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)




![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)
